Cas no 36125-91-4 (6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid)

6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid structure
36125-91-4 structure
Product Name:6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid
CAS No:36125-91-4
MF:C9H11NO3S
MW:213.253541231155
MDL:MFCD24623875
CID:3950116
PubChem ID:12683832
Update Time:2025-04-23

6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene-5-sulfonic acid, 6-amino-2,3-dihydro-
    • 6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid
    • 6-amino-2,3-dihydro-1H-indene-5-sulfonicacid
    • 36125-91-4
    • SCHEMBL8034160
    • EN300-207290
    • MDL: MFCD24623875
    • Inchi: 1S/C9H11NO3S/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13/h4-5H,1-3,10H2,(H,11,12,13)
    • InChI Key: QTPUGPGPWPDKDV-UHFFFAOYSA-N
    • SMILES: C1C2=C(C=C(S(O)(=O)=O)C(N)=C2)CC1

Computed Properties

  • Exact Mass: 213.04596439Da
  • Monoisotopic Mass: 213.04596439Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 88.8Ų

6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid Pricemore >>

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Additional information on 6-amino-2,3-dihydro-1H-indene-5-sulfonic Acid

1H-Indene-5-Sulfonic Acid, 6-Amino-2,3-Dihydro: A Comprehensive Overview

The compound 1H-Indene-5-sulfonic acid, 6-amino-2,3-dihydro is a synthetic organic compound that has garnered significant attention in the field of biomedical research and pharmaceutical chemistry. This molecule belongs to the indene sulfonate family, which is known for its unique structural properties and diverse applications. The inclusion of the sulfonic acid group at position 5 and the amino group at position 6 introduces functional diversity, making this compound a valuable subject for drug discovery, material science, and biological studies.

Indene sulfonate derivatives have been extensively studied due to their potential as pharmacophores in the development of anticancer agents, anti-inflammatory drugs, and bioimaging agents. The sulfonic acid group is highly polar and can participate in hydrogen bonding, which enhances the compound's solubility and ability to interact with biological systems. Additionally, the amino group at position 6 adds another layer of reactivity, enabling further functionalization and targeting capabilities.

Recent advancements in chemical synthesis have made it possible to prepare 1H-Indene-5-sulfonic acid, 6-amino-2,3-dihydro with high purity and yield. The synthesis pathway typically involves the introduction of the sulfonic acid group via electrophilic substitution or nucleophilic aromatic substitution, followed by the incorporation of the amino group through reductive amination or other coupling reactions. These methods ensure the scalability and cost-effectiveness of production, which is critical for its application in large-scale studies.

From a biological perspective, this compound has shown promising activity in various assays. Its sulfonamide-like structure makes it a potential candidate for enzyme inhibition, particularly in protease inhibitors and kinase inhibitors. The amino group can also serve as a site for further modification, such as the addition of biotinyl groups or fluorescent tags, which are essential for imaging applications and targeted drug delivery.

Recent research has highlighted the potential of indene derivatives in nanomedicine. The compound's amphiphilic nature allows it to self-assemble into nanostructures, such as micelles or liposomes, which can be used for drug encapsulation and controlled release. This property is particularly useful in the delivery of hydrophobic drugs, where solubility is a major challenge.

Moreover, 1H-Indene-5-sulfonic acid, 6-amino-2,3-dihydro has been explored as a building block for the synthesis of more complex molecules. Its flexible structure and functional diversity make it an ideal candidate for polymer synthesis, surface coatings, and bioconjugation. These applications are driven by the compound's ability to form stable bonds with various substrates, including plastics, metals, and biomolecules.

Despite its potential, there are challenges in the use of this compound. Its high polarity can limit its lipophilicity, which is a critical factor in drug absorption and bioavailability. However, ongoing research into structure-activity relationships aims to optimize these properties through chemical modifications and functionalization strategies.

In conclusion, 1H-Indene-5-sulfonic acid, 6-amino-2,3-dihydro is a versatile compound with wide-ranging applications in biomedical research. Its unique combination of functional groups and structural properties makes it a valuable tool for drug discovery, nanomedicine, and material science. As research continues to uncover new insights into its behavior and potential, this compound is poised to play an increasingly important role in the development of innovative therapies and technologies.

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